molecular formula C32H36N2O7 B6291059 Fmoc-Ile-(Dmb)Gly-OH CAS No. 2095208-17-4

Fmoc-Ile-(Dmb)Gly-OH

Cat. No.: B6291059
CAS No.: 2095208-17-4
M. Wt: 560.6 g/mol
InChI Key: ZPJJEVPTHXTZNA-WRGVRERRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ile-(Dmb)Gly-OH: is a dipeptide derivative used in solid-phase peptide synthesis (SPPS). It is composed of N-α-Fmoc-L-Isoleucyl-N-α-(2,4-dimethoxybenzyl)-glycine. This compound is particularly useful in the synthesis of glycine-containing peptides, offering enhanced synthetic efficiency and preventing aggregation during peptide chain assembly .

Mechanism of Action

Target of Action

Fmoc-Ile-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that contain Glycine (Gly). The compound is used to enhance the synthetic efficiency of these glycine-containing peptides .

Mode of Action

This compound interacts with its targets by preventing aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . This is achieved through the introduction of the Dmb group at appropriate positions .

Biochemical Pathways

The compound affects the biochemical pathway of solid-phase peptide synthesis (SPPS). It offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It can also prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .

Result of Action

The result of this compound’s action is the successful synthesis of glycine-containing peptides with enhanced efficiency . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C . Furthermore, the specific conditions of the peptide synthesis process, such as the pH and the presence of other reactants, can also influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Ile-(Dmb)Gly-OH can be synthesized using standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the integrity of the compound and achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ile-(Dmb)Gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    PyBOP/DIPEA: Used for coupling reactions.

    DIPCDI/HOBt: Used for coupling reactions.

    Piperidine: Used for Fmoc group cleavage.

    TFA: Used for Dmb group cleavage.

Major Products Formed: The major products formed from these reactions include the desired peptide sequences with the glycine residue regenerated after Dmb group cleavage .

Comparison with Similar Compounds

  • Fmoc-Ala-(Dmb)Gly-OH
  • Fmoc-Leu-(Dmb)Gly-OH
  • Fmoc-Val-(Dmb)Gly-OH

Comparison: Fmoc-Ile-(Dmb)Gly-OH offers similar benefits as other Fmoc-Aaa-(Dmb)Gly-OH dipeptides, such as preventing aggregation and enhancing synthetic efficiency. it is specifically designed for sequences containing isoleucine and glycine, making it unique in its application .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O7/c1-5-20(2)30(31(37)34(18-29(35)36)17-21-14-15-22(39-3)16-28(21)40-4)33-32(38)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,20,27,30H,5,17-19H2,1-4H3,(H,33,38)(H,35,36)/t20-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJEVPTHXTZNA-WRGVRERRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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